molecular formula C18H15ClFN B15030945 (3aS,4R,9bR)-4-(2-chlorophenyl)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

(3aS,4R,9bR)-4-(2-chlorophenyl)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B15030945
M. Wt: 299.8 g/mol
InChI Key: QVDQZGUDCMASFY-FHSNZYRGSA-N
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Description

4-(2-CHLOROPHENYL)-8-FLUORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclopenta[c]quinoline core with a 2-chlorophenyl and an 8-fluoro substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-CHLOROPHENYL)-8-FLUORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE can be achieved through various methods, including classical and modern synthetic approaches. Some common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimizations for cost, yield, and environmental impact. Techniques such as continuous flow reactors and green chemistry principles may be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(2-CHLOROPHENYL)-8-FLUORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-CHLOROPHENYL)-8-FLUORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with various molecular targets and pathways. Some key mechanisms include:

Properties

Molecular Formula

C18H15ClFN

Molecular Weight

299.8 g/mol

IUPAC Name

(3aS,4R,9bR)-4-(2-chlorophenyl)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C18H15ClFN/c19-16-7-2-1-4-14(16)18-13-6-3-5-12(13)15-10-11(20)8-9-17(15)21-18/h1-5,7-10,12-13,18,21H,6H2/t12-,13+,18-/m1/s1

InChI Key

QVDQZGUDCMASFY-FHSNZYRGSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3)F)C4=CC=CC=C4Cl

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)F)C4=CC=CC=C4Cl

Origin of Product

United States

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